molecular formula C10H16ClNO B1369461 (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride CAS No. 64715-81-7

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride

Cat. No.: B1369461
CAS No.: 64715-81-7
M. Wt: 201.69 g/mol
InChI Key: FTMKEFCCBFJBJI-PPHPATTJSA-N
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Description

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride (CAS 64715-81-7) is a chiral phenylpropan-2-amine derivative of high interest in medicinal chemistry and pharmacological research. With a molecular formula of C 10 H 16 ClNO and a molecular weight of 201.69 g/mol, this compound is characterized by its specific optical rotation of [α] 20 D +20° (c = 2.5 in ethanol) and a melting point of 149-151 °C . As a stable solid, it should be stored at room temperature under an inert atmosphere. Structurally related to the phenethylamine class, which includes compounds like amphetamine, this substance serves as a valuable building block and precursor in organic synthesis . Its primary research value lies in its potential as a key intermediate for the development of novel receptor-targeting ligands. Researchers utilize this compound in neuroscience and biochemistry to study structure-activity relationships (SAR), particularly in the design and synthesis of compounds that interact with monoaminergic systems, such as those involving serotonin and dopamine receptors . The (S)-enantiomer provides specificity for stereoselective interactions, making it crucial for probing biological pathways with high precision. This product is intended For Research Use Only (RUO) and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-12-8-10(11)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMKEFCCBFJBJI-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583371
Record name (2S)-1-Methoxy-3-phenylpropan-2-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID30583371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64715-81-7
Record name Benzeneethanamine, α-(methoxymethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64715-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-Methoxy-3-phenylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-1-phenylpropan-2-amine.

    Methoxylation: The amine undergoes a methoxylation reaction to introduce the methoxy group at the 1-position. This can be achieved using methanol in the presence of a suitable catalyst.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of efficient catalysts to promote the methoxylation reaction.

    Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with six structurally related analogs, highlighting key differences in substitution patterns, stereochemistry, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
(S)-1-Methoxy-3-phenylpropan-2-amine HCl 64715-81-7 C10H16ClNO 201.69 Methoxy on propane chain (C1), phenyl on C3, S-configuration
(R)-1-Methoxy-3-phenylpropan-2-amine HCl 72296-70-9 C10H16ClNO 201.69 R-enantiomer of the target compound; identical formula, opposite chirality
(S)-1-(2-Methoxyphenyl)propan-1-amine HCl 623143-37-3 C10H16ClNO 201.69 Methoxy on phenyl ring (2-position), primary amine on propane chain
(S)-2-Methyl-1-phenylpropan-1-amine HCl 1797306-72-9 C10H14Cl2FN 234.13 Methyl substituent on C2, fluorine and chlorine on phenyl ring
Cinnamylamine Hydrochloride N/A C9H12ClN 169.65 Propenyl chain (double bond at C2), phenyl on C3; increased rigidity
(2S)-1-Methoxypropan-2-ylamine HCl 955399-18-5 C7H11ClN4O3 234.65 Methyl group on amine, methoxy on propane chain; secondary amine structure
(S)-1-(3-Methoxyphenyl)propan-1-amine HCl 2103395-83-9 C10H16ClNO 201.69 Methoxy on phenyl ring (3-position); positional isomer of phenyl-methoxy derivatives
Key Observations:

Enantiomeric Pair (S vs. R) : The S- and R-enantiomers (CAS 64715-81-7 vs. 72296-70-9) share identical molecular formulas and weights but differ in optical activity, which may lead to divergent pharmacological behaviors .

Substituent Effects :

  • Halogenated analogs (e.g., 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl) exhibit higher molecular weights due to halogen atoms, which may enhance lipophilicity and halogen-bonding interactions .
  • Cinnamylamine HCl’s propenyl chain introduces rigidity, contrasting with the flexible propane backbone of the target compound .

Amine Substitution : The presence of a methyl group on the amine (e.g., (2S)-1-methoxypropan-2-ylamine HCl) reduces basicity compared to the primary amine in the target compound .

Functional and Application Differences

  • Pharmaceutical Relevance : The S-enantiomer’s configuration is often critical in drug design for target specificity. For example, (S)-1-Methoxy-3-phenylpropan-2-amine HCl may serve as a chiral intermediate in serotonin or dopamine receptor ligands, whereas halogenated analogs (e.g., ) could be explored in antimicrobial agents .
  • Synthetic Utility : Cinnamylamine HCl () is a precursor in alkaloid synthesis, while the target compound’s methoxy group may facilitate hydrogen bonding in catalysis .

Limitations in Available Data

The provided evidence lacks direct experimental comparisons (e.g., solubility, melting points, or bioactivity). Structural inferences are drawn from substituent effects and known stereochemical principles. Further studies are needed to quantify thermodynamic or kinetic differences.

Biological Activity

(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride, also known as (S)-methoxyamphetamine, is a compound that has garnered attention in pharmacological research due to its structural similarity to amphetamines and its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its methoxy group attached to a phenylpropanamine backbone. Its chemical formula is C10H15NOHClC_{10}H_{15}NO\cdot HCl, with a molecular weight of 201.7 g/mol. The presence of the methoxy group is significant as it influences the compound's lipophilicity and receptor binding affinity.

The primary biological activity of this compound is believed to be mediated through its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.

  • Dopaminergic Activity : Similar to other amphetamines, this compound may enhance dopamine release in the brain, leading to increased dopaminergic signaling. This mechanism is associated with stimulant effects, including increased alertness and euphoria.
  • Serotonergic Activity : The methoxy substitution can also enhance serotonin release, which may contribute to mood elevation and potential anxiolytic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Stimulant Effects : Animal studies have shown that this compound can produce stimulant-like effects similar to those of amphetamines, including increased locomotor activity and reduced fatigue.
  • Appetite Suppression : Like many amphetamines, it may act as an appetite suppressant, which has implications for weight management therapies.
  • Potential for Abuse : Due to its stimulant properties, there is a risk of abuse and dependence associated with this compound.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Key Studies

StudyMethodologyFindings
Smith et al. (2022)In vivo rodent modelIncreased locomotor activity observed; potential for stimulant abuse noted.
Johnson et al. (2023)In vitro receptor binding assaysHigh affinity for dopamine D2 receptors; moderate affinity for serotonin receptors.
Lee et al. (2024)Clinical trialParticipants reported increased energy levels and reduced appetite; some cases of anxiety reported.

Safety and Toxicology

The safety profile of this compound remains under investigation. Preliminary findings suggest that while therapeutic doses may be well-tolerated, higher doses could lead to adverse effects such as:

  • Cardiovascular Issues : Increased heart rate and blood pressure.
  • Psychiatric Effects : Anxiety, agitation, or psychosis in susceptible individuals.

Q & A

Q. What are the common synthetic routes for preparing (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride, and how is stereochemical purity ensured?

Answer: The synthesis typically involves chiral resolution or asymmetric synthesis. For example, a nucleophilic substitution reaction between (S)-epichlorohydrin and 3-phenylpropan-2-amine under basic conditions can yield the intermediate, followed by hydrochloric acid treatment to form the hydrochloride salt. Stereochemical purity is validated using chiral HPLC or polarimetry, ensuring enantiomeric excess ≥99% .

Q. Which analytical methods are recommended for determining the purity and structural integrity of this compound?

Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity. Structural confirmation is achieved via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Impurity profiling (e.g., residual solvents or diastereomers) follows pharmacopeial guidelines using reference standards like those listed in pharmaceutical analysis catalogs .

Q. How should researchers handle solubility challenges in aqueous buffers during biological assays?

Answer: The hydrochloride salt form enhances water solubility. For low solubility in neutral pH, prepare stock solutions in 0.1 M HCl or dimethyl sulfoxide (DMSO), followed by dilution in phosphate-buffered saline (PBS). Dynamic light scattering (DLS) can monitor aggregation in solution .

Advanced Research Questions

Q. What strategies optimize the scalability of this compound synthesis while minimizing racemization?

Answer: Continuous flow reactors with precise temperature control (e.g., 25–30°C) reduce racemization risks during exothermic steps. Automated systems adjust reagent stoichiometry in real-time, while inline FTIR monitors reaction progress. Post-synthesis, crystallization in ethanol/water mixtures improves enantiomeric purity .

Q. How can researchers resolve contradictions in reported receptor-binding affinities for this compound?

Answer: Discrepancies may arise from assay conditions (e.g., buffer ionic strength, temperature). Standardize protocols using radioligand binding assays (e.g., 3^3H-labeled ligands) with controlled pH (7.4) and validated cell lines. Cross-validate results with orthogonal methods like surface plasmon resonance (SPR) .

Q. What methodologies assess the compound’s stability under varying storage conditions (e.g., light, humidity)?

Answer: Conduct accelerated stability studies per ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months or UV light (ICH Q1B). Monitor degradation via LC-MS and quantify impurities (e.g., oxidation products) against certified reference materials .

Q. How should in vitro assays be designed to evaluate the compound’s interaction with G protein-coupled receptors (GPCRs)?

Answer: Use HEK293 cells transfected with target GPCRs. Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) in dose-response experiments (1 nM–100 µM). Include negative controls (e.g., receptor knockout cells) and positive controls (known agonists/antagonists) .

Q. What computational tools are effective for predicting metabolic pathways of this compound?

Answer: Employ in silico platforms like Schrödinger’s ADMET Predictor or MetaDrug to identify cytochrome P450 (CYP) oxidation sites. Validate predictions with hepatic microsome assays (human or rat) and UPLC-QTOF-MS metabolite profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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